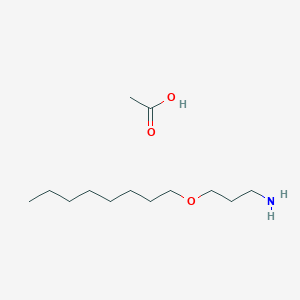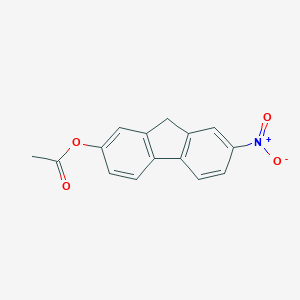
2-Acetoxy-7-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-7-nitrofluorene, also known as 2-Acetylaminofluorene (AAF), is a synthetic compound that has been extensively used in scientific research for its ability to induce tumors in experimental animals. AAF is a potent carcinogen that has been used to study the mechanisms of chemical carcinogenesis. The compound is a yellowish crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.
Mecanismo De Acción
AAF is metabolized in the liver by cytochrome P450 enzymes to form a reactive intermediate that can bind covalently to DNA, forming DNA adducts. The formation of DNA adducts is believed to be the primary mechanism by which AAF induces tumors. The DNA adducts can cause mutations and chromosomal aberrations, leading to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
AAF has been shown to cause liver damage and hepatocellular carcinoma in experimental animals. The compound is also known to induce tumors in other organs such as the bladder, lung, and colon. AAF has been shown to cause DNA damage and mutations, leading to the development of cancer. The compound has also been shown to affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AAF is a potent carcinogen that has been extensively used in scientific research. The compound is relatively easy to synthesize and has a well-established mechanism of action. AAF has been used to study the effects of various chemicals on cancer development, and its carcinogenic properties have been well-characterized. However, AAF has some limitations as a research tool. The compound is highly toxic and must be handled with care. AAF is also known to induce tumors in experimental animals, which can be a limitation in some studies.
Direcciones Futuras
There are several future directions for research on AAF. One area of research is the development of new methods for detecting DNA adducts. The detection of DNA adducts is important for understanding the mechanisms of chemical carcinogenesis and for identifying potential cancer-causing agents. Another area of research is the identification of new compounds that can inhibit the formation of DNA adducts. Such compounds could be used as chemopreventive agents to reduce the risk of cancer development. Finally, further research is needed to understand the molecular mechanisms underlying the carcinogenic properties of AAF. This knowledge could lead to the development of new treatments for cancer.
Métodos De Síntesis
2-Acetoxy-7-nitrofluorene is synthesized by the reaction of fluorene with acetic anhydride and nitric acid. The reaction results in the formation of a nitro group at the 7-position of the fluorene molecule and an acetoxy group at the 2-position. The synthesis of AAF is a well-established method that has been used for many years.
Aplicaciones Científicas De Investigación
AAF has been widely used in scientific research to study the mechanisms of chemical carcinogenesis. The compound is known to induce tumors in experimental animals, and this property has been used to study the effects of various chemicals on cancer development. AAF has been used to study the role of DNA adducts in chemical carcinogenesis, the effects of metabolic activation on carcinogenicity, and the mechanisms of tumor initiation and promotion.
Propiedades
Número CAS |
19383-83-6 |
|---|---|
Nombre del producto |
2-Acetoxy-7-nitrofluorene |
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(7-nitro-9H-fluoren-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3 |
Clave InChI |
RBLZCCSHIDZNII-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
19383-83-6 |
Pictogramas |
Environmental Hazard |
Sinónimos |
2-ACETOXY-7-NITROFLUORENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



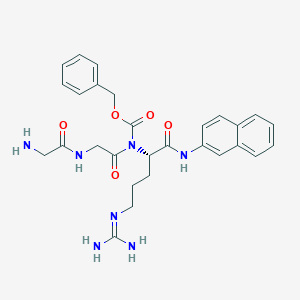

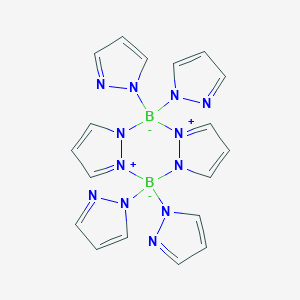
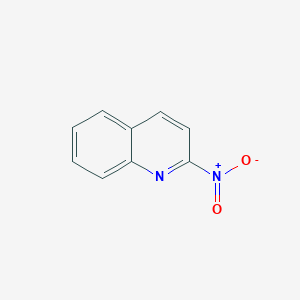
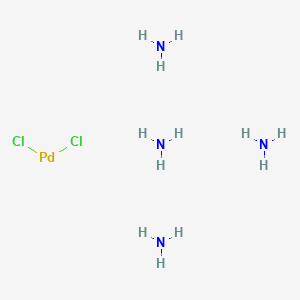
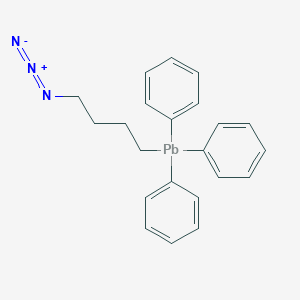
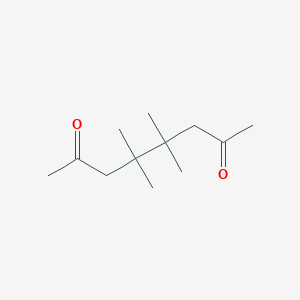
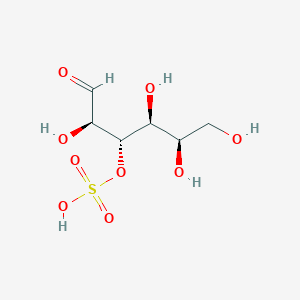
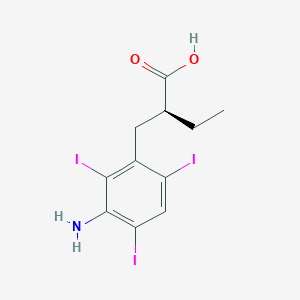
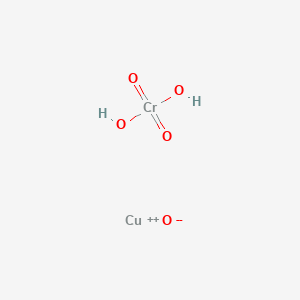
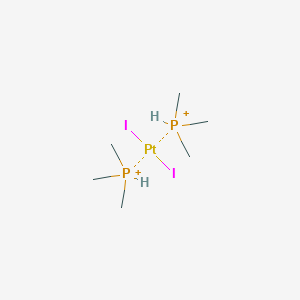
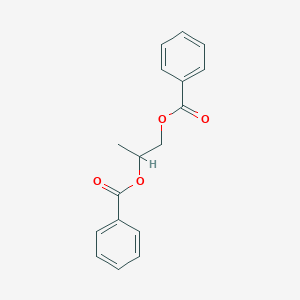
acetic acid](/img/structure/B99544.png)
